

TZ9 compound CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: TZ9

Cat. No.: B15565453

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In-Depth Technical Guide: TZ9 Compound

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: TZ9

This technical guide provides a comprehensive overview of the **TZ9** compound, a selective inhibitor of the Rad6B ubiquitin-conjugating enzyme. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided.

Property	Value	Reference
CAS Number	1002789-86-7	[1]
Molecular Formula	C ₁₇ H ₁₄ N ₆ O ₄	[1]
Molecular Weight	366.3 g/mol	[1]
Formal Name	(4-amino-6-(phenylamino)-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate	[1]
Synonyms	SMI#9	

Mechanism of Action

TZ9 is a cell-permeable triazine compound that functions as a selective inhibitor of the human E2 ubiquitin-conjugating enzyme, Rad6B. Rad6B is a key component in the translesion synthesis (TLS) DNA repair pathway. The inhibition of Rad6B by **TZ9** is predicted to occur through the blocking of thioester formation, making it a competitive inhibitor of the E2 ligase.

The ubiquitin-proteasome system is critical in regulating the turnover of proteins involved in essential cellular processes such as cell cycle progression, apoptosis, and various signaling pathways. By inhibiting Rad6B, **TZ9** disrupts these processes in cancer cells, leading to several downstream effects.

A key consequence of Rad6B inhibition by **TZ9** is the downregulation of intracellular β -catenin. Rad6B-mediated polyubiquitination typically stabilizes β -catenin; therefore, its inhibition leads to a decrease in β -catenin protein levels. This impacts the Wnt/ β -catenin signaling pathway, which is crucial for cell proliferation and survival.

The culmination of these effects is the induction of G2/M cell cycle arrest and apoptosis in cancer cells, along with the inhibition of cell proliferation and migration.

Synthesis of TZ9

The synthesis of **TZ9** and its analogs, as described in the primary literature, involves a multi-step process. The following is a generalized protocol based on the synthesis of similar triazine compounds.

Experimental Protocol: Synthesis of (4-amino-6-(phenylamino)-1,3,5-triazin-2-yl)methyl 4-nitrobenzoate (TZ9)

Materials:

- Cyanuric chloride
- Aniline
- Ammonia
- 4-nitrobenzoic acid

- (4-amino-6-anilino-1,3,5-triazin-2-yl)methanol
- Appropriate solvents (e.g., acetone, dioxane, dichloromethane)
- Bases (e.g., sodium bicarbonate, triethylamine)

Procedure:

- Step 1: Synthesis of 2,4-dichloro-6-anilino-1,3,5-triazine. Cyanuric chloride is dissolved in a suitable solvent like acetone and cooled. A solution of aniline in the same solvent is added dropwise while maintaining the low temperature. A base such as sodium bicarbonate is added to neutralize the HCl formed.
- Step 2: Synthesis of 2-chloro-4-amino-6-anilino-1,3,5-triazine. The product from Step 1 is reacted with aqueous ammonia. The reaction is typically stirred at room temperature.
- Step 3: Synthesis of (4-amino-6-anilino-1,3,5-triazin-2-yl)methanol. The chloro-triazine from Step 2 is subjected to a nucleophilic substitution with a source of a hydroxymethyl group.
- Step 4: Esterification to form **TZ9**. The alcohol from Step 3 is reacted with 4-nitrobenzoic acid or its acid chloride in the presence of a coupling agent or a base in a solvent like dichloromethane to form the final ester product, **TZ9**.
- Purification: The final product is purified using techniques such as column chromatography or recrystallization.
- Characterization: The structure and purity of the synthesized **TZ9** are confirmed using methods like NMR spectroscopy and mass spectrometry.

In Vitro Experimental Protocols

The following protocols are based on the methodologies used to characterize the biological activity of **TZ9**, particularly in the context of the MDA-MB-231 human breast cancer cell line.

Cell Culture

- Cell Line: MDA-MB-231 (human breast adenocarcinoma).

- Culture Medium: Leibovitz's L-15 Medium supplemented with 15% fetal bovine serum (FBS) and 2mM glutamine. Alternatively, Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin can be used.
- Culture Conditions: 37°C in a humidified atmosphere. L-15 medium is suitable for environments without CO₂ equilibration, while DMEM and RPMI-1640 require 5% CO₂.
- Subculturing: Cells are passaged when they reach 70-80% confluency.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

- Procedure:
 - Seed MDA-MB-231 cells in a 96-well plate at a density of 5×10^3 cells/well and allow them to attach overnight.
 - Treat the cells with varying concentrations of **TZ9** (e.g., a dose range including ~6 μ M, the reported IC₅₀). Include a vehicle control (e.g., DMSO).
 - Incubate for a specified period (e.g., 24, 48, or 72 hours).
 - Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.
 - Remove the medium and add DMSO to dissolve the formazan crystals.
 - Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

- Procedure:

- Treat MDA-MB-231 cells with **TZ9** (e.g., 5 $\mu\text{mol/L}$) for a set time (e.g., 24 or 48 hours).
- Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis

This method uses propidium iodide (PI) staining of DNA to determine the distribution of cells in different phases of the cell cycle.

- Procedure:
 - Treat MDA-MB-231 cells with **TZ9** (e.g., 5 $\mu\text{mol/L}$) for 24 hours.
 - Harvest the cells and fix them in ice-cold 70% ethanol, typically for at least 2 hours at -20°C .
 - Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
 - Incubate in the dark at room temperature for 30 minutes.
 - Analyze the DNA content of the cells using a flow cytometer. The relative fluorescence intensity of PI corresponds to the amount of DNA, allowing for the quantification of cells in G0/G1, S, and G2/M phases. A 2-fold increase in the G2/M population was observed with 5 $\mu\text{mol/L}$ **TZ9** treatment for 24 hours.

In Vitro Ubiquitination Assay

This assay assesses the ability of **TZ9** to inhibit the ubiquitination activity of Rad6B.

- Procedure:

- Set up a reaction mixture containing recombinant E1 activating enzyme, Rad6B (E2), an E3 ligase (if required for the specific substrate), ubiquitin, ATP, and the substrate protein (e.g., histone H2A).
- In parallel reactions, include varying concentrations of **TZ9** or a vehicle control.
- Incubate the reactions at 37°C for a specified time (e.g., 60-90 minutes).
- Stop the reaction by adding SDS-PAGE loading buffer and boiling.
- Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
- Perform a Western blot using an antibody specific for the substrate protein or for ubiquitin to visualize the ubiquitinated forms of the substrate. A decrease in the higher molecular weight ubiquitinated bands in the presence of **TZ9** indicates inhibition.

Immunofluorescence for β -catenin

This technique is used to visualize the subcellular localization and quantify the levels of β -catenin.

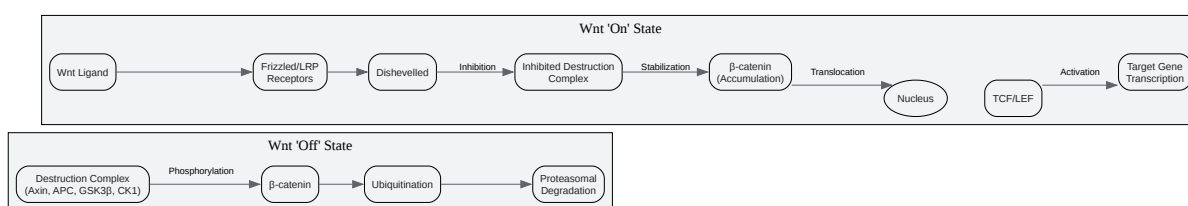
- Procedure:
 - Grow MDA-MB-231 cells on coverslips and treat with **TZ9**.
 - Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
 - Block non-specific binding sites with a blocking buffer (e.g., PBS with bovine serum albumin and/or normal goat serum).
 - Incubate with a primary antibody against β -catenin.
 - Wash and then incubate with a fluorescently labeled secondary antibody.
 - Counterstain the nuclei with a DNA dye such as DAPI or Hoechst.

- Mount the coverslips on microscope slides and visualize using a fluorescence microscope. A reduction in β -catenin staining is expected with **TZ9** treatment.

Signaling Pathways and Workflows

Wnt/ β -catenin Signaling Pathway

The Wnt/ β -catenin signaling pathway is a crucial regulator of cell fate, proliferation, and differentiation. Its dysregulation is frequently observed in cancer. In the "off" state (absence of Wnt ligand), a destruction complex phosphorylates β -catenin, targeting it for ubiquitination and proteasomal degradation. In the "on" state (Wnt ligand present), this destruction complex is inhibited, allowing β -catenin to accumulate, translocate to the nucleus, and activate target gene transcription.

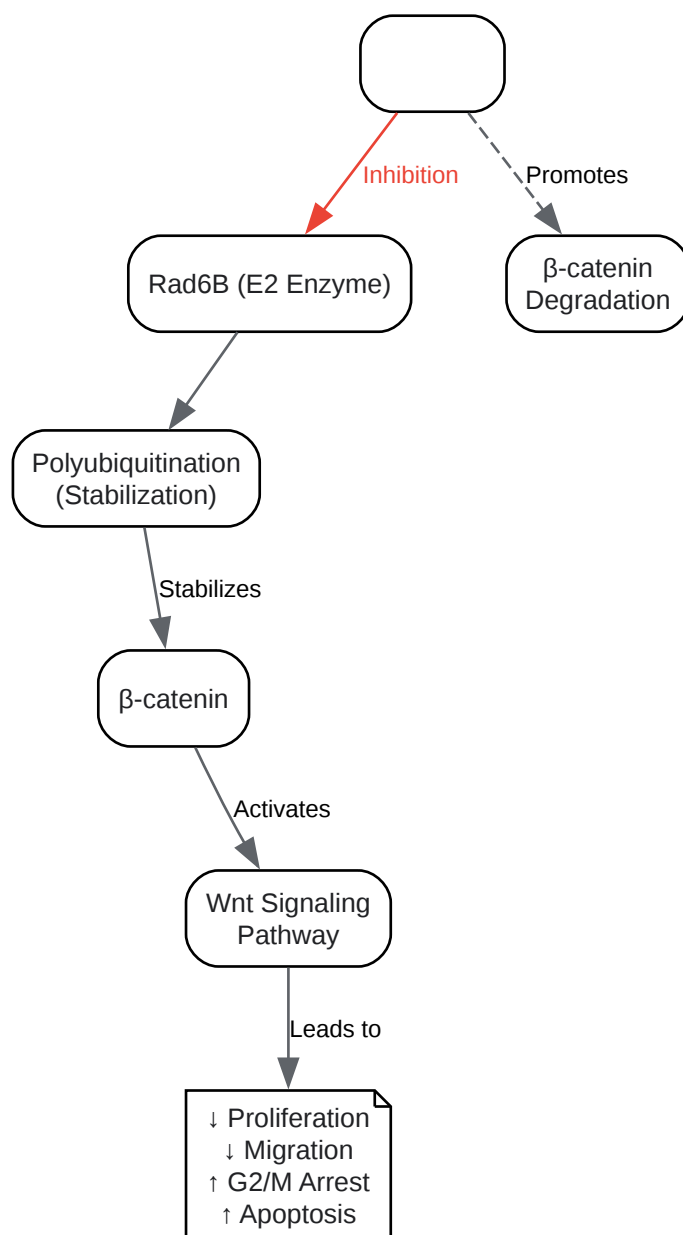


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Caption: Canonical Wnt/ β -catenin signaling pathway in its "off" and "on" states.

Proposed Mechanism of **TZ9** Action

TZ9 inhibits the E2 enzyme Rad6B. Rad6B has been shown to polyubiquitinate and stabilize β -catenin. Therefore, by inhibiting Rad6B, **TZ9** leads to the destabilization and subsequent degradation of β -catenin, effectively turning the Wnt signaling pathway "off" in cancer cells that rely on this pathway for survival and proliferation.

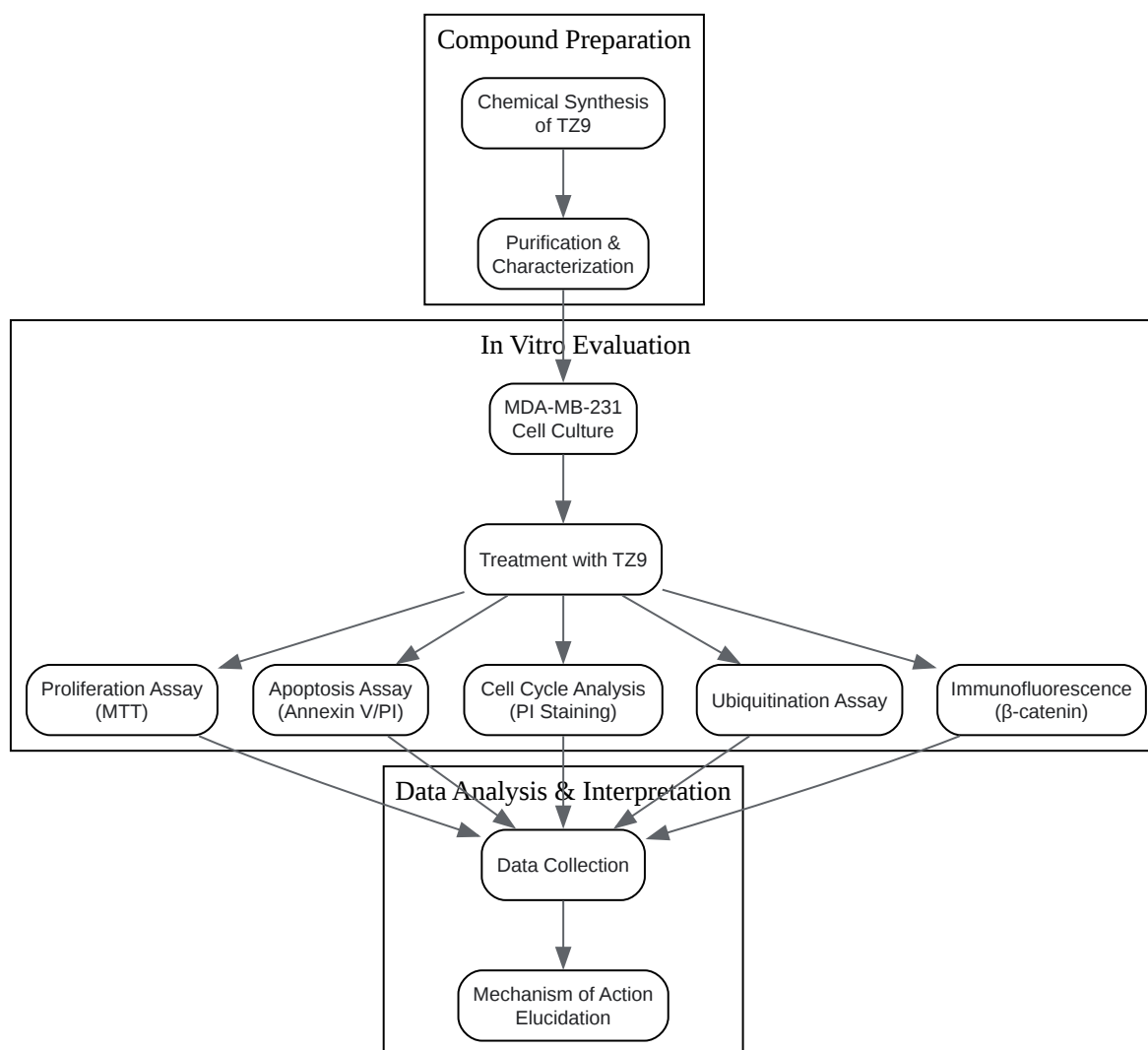


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Caption: Proposed mechanism of action for the **TZ9** compound.

Experimental Workflow for TZ9 Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a compound like **TZ9**.



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Caption: A standard experimental workflow for the in vitro evaluation of the **TZ9** compound.

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References

- 1. Novel inhibitors of Rad6 ubiquitin conjugating enzyme: design, synthesis, identification, and functional characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [TZ9 compound CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15565453#tz9-compound-cas-number-and-molecular-weight]

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